molecular formula C16H15NO3 B15091399 N-[3-(Benzyloxy)-4-formylphenyl]acetamide CAS No. 89882-69-9

N-[3-(Benzyloxy)-4-formylphenyl]acetamide

Cat. No.: B15091399
CAS No.: 89882-69-9
M. Wt: 269.29 g/mol
InChI Key: WKVMBQWBNCNCQW-UHFFFAOYSA-N
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Description

Acetamide, N-[4-formyl-3-(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C16H15NO3. This compound is characterized by the presence of an acetamide group attached to a benzene ring, which is further substituted with a formyl group and a phenylmethoxy group. It is a derivative of acetamide and is known for its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-formyl-3-(phenylmethoxy)phenyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-formyl-3-(phenylmethoxy)aniline and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. The temperature and reaction time are optimized to ensure maximum yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of Acetamide, N-[4-formyl-3-(phenylmethoxy)phenyl]- may involve large-scale batch or continuous processes. The reaction conditions are carefully monitored, and advanced purification techniques are employed to ensure the quality and consistency of the final product.

Types of Reactions:

    Oxidation: The formyl group in Acetamide, N-[4-formyl-3-(phenylmethoxy)phenyl]- can undergo oxidation reactions to form carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds depending on the nature of the electrophile.

Scientific Research Applications

Acetamide, N-[4-formyl-3-(phenylmethoxy)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-formyl-3-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Acetamide, N-(4-formylphenyl)-
  • Acetamide, N-[4-(5-formyl-2-furanyl)phenyl]-
  • Acetamide, N-[4-formyl-3-(trifluoromethyl)phenyl]-

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic ring distinguishes these compounds from each other.
  • Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
  • Applications: Each compound may have unique applications based on its specific chemical properties.

Properties

IUPAC Name

N-(4-formyl-3-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12(19)17-15-8-7-14(10-18)16(9-15)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVMBQWBNCNCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650375
Record name N-[3-(Benzyloxy)-4-formylphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89882-69-9
Record name N-[3-(Benzyloxy)-4-formylphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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